![molecular formula C11H11Cl2NO B3018755 1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone CAS No. 280562-66-5](/img/structure/B3018755.png)
1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone
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Overview
Description
1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone, commonly known as 2,4-DCP, is a synthetic compound used for a variety of purposes. It has been studied for its potential as a pesticide, as a plasticizer, and for its use in the production of pharmaceuticals. 2,4-DCP has been used in the synthesis of a range of compounds, including the active ingredient in the insecticide DDT, as well as other insecticides and herbicides. It has also been used in the manufacture of a variety of plastics, including polyvinyl chloride (PVC). The compound has also been studied for its potential as an anti-inflammatory and anti-tumor agent.
Scientific Research Applications
Potential COVID-19 Drug Candidate
The compound has been investigated as a potential new drug to fight against the COVID-19 virus . The molecule has been characterized and suggested for the treatment of COVID-19 diseases . The molecular docking mechanisms between the molecule and 7ALI protein points out that the protein-ligand systems are hydrogen bonding, π-stacking, and hydrophobic interactions .
Antiviral Activities
Chalcone based compounds are known as antiviral drugs . The compound, being a chalcone based compound, is suggested for the treatment of COVID-19 diseases due to their antiviral activities .
Pharmacological Activities
Chalcones containing heterocyclic compounds have attracted great interest due to pharmacological activities . The compound, being a chalcone based compound, can be considered to have pharmacological activities .
Theoretical Studies
The compound has been the subject of theoretical studies . The geometric parameters (bond lengths and bond angles) are in good agreement with the experimental values available in the literature . The stability, structural and electronic properties obtained for the molecule can be a significant contribution to the future experimental and theoretical studies .
Molecular Docking Approach
The compound has been investigated via computational assessment and molecular docking approach . From the conformer analysis and optimization, the most stable structure is determined .
Chemical Reactivity Descriptors
For the most stable structure of the compound, geometrical parameters, Frontier molecular orbitals analysis, chemical reactivity descriptors, nonlinear optical properties, natural bond orbital, mulliken population analysis, molecular electrostatic potential map and thermodynamic properties of molecule were calculated .
Mechanism of Action
Target of Action
For instance, 2,4-Dichlorophenoxyacetic acid, a compound with a similar dichlorophenyl group, acts as a synthetic auxin, inducing uncontrolled growth and eventually death in susceptible plants .
Biochemical Pathways
For instance, 2,4-Dichlorophenoxyacetic acid affects the auxin signaling pathway in plants .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-11(2)6-14(10(11)15)9-4-3-7(12)5-8(9)13/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZRCIQIMPKUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone |
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